Meta-Substitution on the Benzamide Ring Defines a Distinct Inhibitory Phenotype at PARP10 Relative to Para-Substituted Analogs
In the systematic SAR study by Korn et al. (2021), 3-phenoxybenzamide derivatives bearing a para-carbamoyl group on the terminal phenyl ring (e.g., compound 20) exhibited PARP10 catalytic domain inhibition with IC₅₀ values of 0.48 μM in vitro, comparable to the lead compound OUL35 (0.33 μM), while the corresponding 4-phenoxy isomer with a para-cyano substituent (compound 10) was approximately 10-fold less potent (IC₅₀ ~3.3 μM). When the same study evaluated compounds where both substituents occupied meta positions or where the configuration was meta–ortho, all derivatives were inactive in cell-based colony-formation assays, establishing that the meta-phenoxy substitution pattern confers a distinct activity profile that cannot be replicated by para-phenoxy or ortho-phenoxy isomers . Although 3-phenoxy-N-phenylbenzamide itself was not directly tested in this study, it represents the N-phenylated analog of the active meta-phenoxybenzamide scaffold and is thus positioned as a key probe for interrogating the N-substituent tolerance of PARP10 and related ADP-ribosyltransferases .
| Evidence Dimension | PARP10 catalytic domain inhibition (in vitro IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured for 3-phenoxy-N-phenylbenzamide; class-representative meta-phenoxybenzamide (compound 20, 3-(4-carbamoylphenoxy)benzamide): IC₅₀ = 0.48 μM |
| Comparator Or Baseline | Lead compound OUL35 (IC₅₀ = 0.33 μM); para-phenoxy isomer (compound 10, 4-(4-cyanophenoxy)benzamide): IC₅₀ ≈ 3.3 μM; meta–ortho and meta–meta isomers: inactive in cells |
| Quantified Difference | Meta-phenoxy scaffold achieves potency comparable to OUL35 (1.5-fold difference); para-phenoxy scaffold is ~10-fold less potent; other regioisomers are inactive in cell assays. |
| Conditions | In vitro ADP-ribosylation automodification assay using PARP10 catalytic domain; compound concentration 10 μM for primary screening; detailed IC₅₀ determination by dose-response analysis. |
Why This Matters
Procurement of 3-phenoxy-N-phenylbenzamide over 4-phenoxy or 2-phenoxy isomers enables investigation of the meta-phenoxy pharmacophore, which is uniquely associated with potent PARP10 inhibition within this chemotype class, whereas alternative regioisomers are predicted to be substantially less active or inactive based on peer-reviewed SAR data.
- [1] Korn P, Classen A, Murthy S, et al. Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen. 2021;10(10):939-948. doi:10.1002/open.202100087. View Source
